KPT-276

Descripción general

Descripción

Aplicaciones Científicas De Investigación

KPT-276 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar los mecanismos de exportación nuclear y el papel de la proteína 1 de mantenimiento cromosómico en varios procesos celulares.

Biología: En la investigación biológica, this compound se utiliza para investigar los efectos de la inhibición de la exportación nuclear en la regulación del ciclo celular, la apoptosis y la expresión génica.

Medicina: this compound ha mostrado resultados prometedores en estudios preclínicos para el tratamiento del mieloma múltiple, la leucemia mieloide aguda y otros tipos de cáncer. .

Industria: this compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías de exportación nuclear. .

Mecanismo De Acción

KPT-276 ejerce sus efectos uniéndose irreversiblemente a la proteína 1 de mantenimiento cromosómico, también conocida como exportina 1. Esta unión bloquea la exportación nuclear de varias proteínas, incluidos los supresores tumorales, los reguladores del ciclo celular y los factores de transcripción. Al evitar que estas proteínas sean exportadas al citoplasma, this compound induce su acumulación en el núcleo, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Los objetivos moleculares de this compound incluyen la proteína 1 de mantenimiento cromosómico y otras proteínas involucradas en la exportación nuclear. Las vías afectadas por this compound incluyen la vía c-MYC, que se regula negativamente tras el tratamiento con el compuesto .

Análisis Bioquímico

Biochemical Properties

KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by this compound affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .

Cellular Effects

This compound has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, this compound significantly reduces the viability of cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .

Dosage Effects in Animal Models

In animal models, this compound has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .

Metabolic Pathways

Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .

Transport and Distribution

This compound is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of this compound within cells and tissues is likely influenced by its interaction with CRM1 .

Subcellular Localization

This compound is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .

Métodos De Preparación

KPT-276 se sintetiza mediante una serie de reacciones químicas que implican la formación de un anillo de triazol y la introducción de grupos fenilo fluorados. La ruta sintética típicamente implica los siguientes pasos:

Formación del anillo de triazol: Esto se logra mediante la reacción de una azida con un alquino en presencia de un catalizador de cobre.

Introducción de grupos fenilo fluorados: Este paso implica la reacción del intermedio de triazol con derivados de benzaldehído fluorados en condiciones básicas.

Ensamblaje final: El producto final se obtiene acoplando el intermedio con un derivado de difluoroazetidina

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción se controlan cuidadosamente para garantizar que se obtenga el producto deseado con una mínima cantidad de impurezas.

Análisis De Reacciones Químicas

KPT-276 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados. Los reactivos comunes para esta reacción incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos. .

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de triazol oxidados, mientras que la reducción puede producir compuestos de triazol reducidos.

Comparación Con Compuestos Similares

KPT-276 forma parte de una clase de compuestos conocidos como inhibidores selectivos de la exportación nuclear. Los compuestos similares incluyen:

KPT-185: Un análogo de this compound con efectos inhibitorios similares sobre la exportación nuclear.

Selinexor: Otro inhibidor selectivo de la exportación nuclear que ha sido aprobado para el tratamiento del mieloma múltiple y el linfoma difuso de células B grandes

KPT-330: Un compuesto con mecanismos de acción y potencial terapéutico similares a this compound.

This compound es único en su alta selectividad y unión irreversible a la proteína 1 de mantenimiento cromosómico, lo que lo distingue de otros inhibidores. Su biodisponibilidad oral y sus potentes efectos anticancerígenos lo convierten en un compuesto valioso para la investigación y el desarrollo adicionales .

Actividad Biológica

KPT-276 is a selective inhibitor of exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and glioblastoma (GBM). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound functions by inhibiting the CRM1-mediated nuclear export of proteins that are crucial for cancer cell survival. By blocking this export, this compound leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors in the nucleus, thereby inducing apoptosis in cancer cells. The compound has demonstrated efficacy in both in vitro and in vivo studies across various cancer models.

Efficacy in Multiple Myeloma

Research has shown that this compound effectively reduces cell viability in multiple myeloma cell lines and primary patient samples. A study evaluating its effect on twelve human myeloma cell lines (HMCLs) found that this compound caused a significant reduction in cell viability, with a median IC50 value of approximately 160 nM. Specifically, eleven out of twelve HMCLs exhibited at least a 50% reduction in viability at concentrations ≤ 1 µM .

Case Study: Apoptosis Induction

In a representative case involving CD138+ plasma cells from MM patients, treatment with this compound resulted in a marked increase in apoptotic cells—from 17.8% in control samples to 46.4% post-treatment. This specificity for tumor cells was further confirmed as unsorted whole bone marrow samples did not show a similar increase in apoptosis .

Efficacy in Glioblastoma

This compound has also been evaluated for its antitumor activity against glioblastoma. In preclinical studies involving GBM neurosphere cultures, this compound exhibited dose-responsive growth inhibition across multiple cell lines, with IC50 values ranging from 6 to 354 nM . In an orthotopic patient-derived xenograft (PDX) model, this compound significantly suppressed tumor growth and prolonged survival compared to controls .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good bioavailability. The compound is administered orally, typically at doses escalated to 75 mg/kg after initial treatment phases. It has been shown to maintain therapeutic levels effective for inducing apoptosis without significant neurotoxicity .

Propiedades

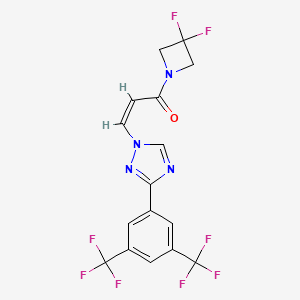

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAWRDHMUSLMM-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.